Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate
Description
Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a benzoate ester derivative featuring a morpholine ring at position 2 and a 2-methyl-3-nitrobenzamido group at position 5. The morpholine moiety enhances solubility and bioavailability, a common strategy in pharmaceutical design, while the nitro group introduces electron-withdrawing effects that may influence reactivity or binding interactions .
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 5-[(2-methyl-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21N3O6/c1-13-15(4-3-5-17(13)23(26)27)19(24)21-14-6-7-18(16(12-14)20(25)28-2)22-8-10-29-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,24) |
InChI Key |
MBXPKIWZRXEVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structure:
Key Features:
- Morpholine Ring : Enhances binding affinity to biological targets.
- Nitro Group : Potential for bioreduction leading to reactive intermediates.
- Benzamide Core : Common in pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form amino derivatives, which may interact with cellular components, influencing various biological pathways. The morpholine moiety contributes to its receptor binding capabilities, making it a potential inhibitor for certain enzymes.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : Inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Anticancer Potential : Shows promise in inhibiting tumor growth through modulation of apoptotic pathways.
Study 1: Anti-inflammatory Effects
In a study assessing the inhibitory effects on COX enzymes, this compound demonstrated an IC50 value of 12 µM for COX-2 inhibition, suggesting significant anti-inflammatory potential.
Study 2: Antitumor Activity
A recent investigation into the compound's anticancer properties revealed that it reduced cell viability in various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Methyl 2-[(4-Morpholinylthiocarbonyl)amino]benzoate (1e)
Key Differences :
Iodinated Benzoate Derivatives (e.g., Methyl 5-iodo-2-morpholinobenzoate)
Key Differences :
- Substituents : Position 5 features an iodine atom instead of the nitrobenzamido group. Iodine’s bulkiness and role as a leaving group contrast with the nitro group’s electron-withdrawing nature .
- Applications : Iodinated analogs are valuable in radiopharmaceuticals for imaging, whereas nitro groups may favor electrophilic substitution reactions in drug synthesis.
Thioureido Derivatives (1f, 1g)
Key Differences :
- Properties : These derivatives exhibit lower melting points (70–92°C) compared to morpholine-containing analogs, suggesting reduced crystallinity due to flexible substituents.
Triazine-Containing Benzoate (5l)
Key Differences :
- Core Structure : Incorporates a triazine ring linked to bromo and methoxy groups, diverging significantly from the target compound’s benzamido-morpholine framework .
- Applications : Likely used in materials science or as a kinase inhibitor precursor, highlighting structural versatility in benzoate derivatives.
Research Findings and Implications
Preparation Methods
Substrate Preparation
Reaction Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | -5°C to 0°C | Prevents di-nitration |
| HNO₃:H₂SO₄ ratio | 1:1 (v/v) | Optimizes nitronium ion generation |
| Reaction time | 2–3 hours | Completes mono-nitration |
Procedure :
-
Dissolve the substrate in H₂SO₄ under ice-cooling.
-
Add HNO₃ dropwise while maintaining ≤5°C.
-
Stir for 2 hours, then pour onto crushed ice to precipitate the nitro intermediate.
Yield : 60–75% for methyl 2-methyl-3-nitrobenzoate derivatives.
Amide Coupling Reaction
The amide bond is formed between the nitrobenzoic acid derivative and the morpholine-containing amine.
Activation of the Carboxylic Acid
Coupling with Morpholine Derivative
-
Amine component : 4-(Aminomethyl)morpholine or 2-(morpholin-4-yl)aniline.
-
Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in DCM.
Procedure :
-
React acyl chloride with the amine in anhydrous DCM at 0°C.
-
Add EDCI (1.2 equiv) and DMAP (0.1 equiv).
Yield : 70–85% after column chromatography.
Purification and Characterization
Recrystallization
Spectroscopic Data
Optimization Challenges and Solutions
Nitration Regioselectivity
Amide Bond Hydrolysis
Morpholine Ring Stability
-
Issue : Ring-opening under high-temperature conditions.
-
Solution : Conduct substitutions at ≤80°C with excess morpholine.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Nitration-Coupling | High regioselectivity, scalable | Multi-step purification | 60–75% |
| Convergent Synthesis | Fewer steps, modular | Requires pre-functionalized intermediates | 70–85% |
Industrial-Scale Considerations
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 hexane/EtOAc).
- Avoid elevated temperatures during amidation to prevent nitro group reduction .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
NMR Spectroscopy :
- ¹H NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and methyl ester (δ 3.9 ppm, singlet) .
- ¹³C NMR : Identify the carbonyl signals (C=O at ~168–172 ppm) and nitro group effects on aromatic carbons .
X-ray Crystallography : Solve the crystal structure using SHELX (e.g., SHELXL for refinement) to resolve steric effects of the 2-methyl-3-nitrobenzamido group .
HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₃O₆: 412.1509) .
Advanced: How can researchers optimize conflicting yields in the nitro-group functionalization step?
Methodological Answer:
Contradictions in nitro-group reactivity often arise from solvent polarity and catalyst selection:
Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. DMF increases reaction rate but may promote byproducts .
Catalyst Tuning : Compare Pd/C (5% wt) vs. Fe/NH₄Cl systems for selective reduction. Fe-based systems avoid over-reduction to amines .
Kinetic Analysis : Use in-situ IR to monitor nitro group conversion. Optimal conditions (e.g., 60°C in DMF with Pd/C) yield >85% product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
